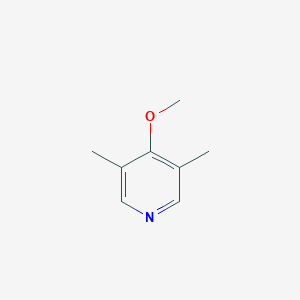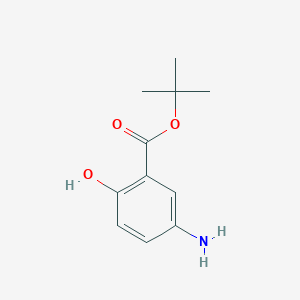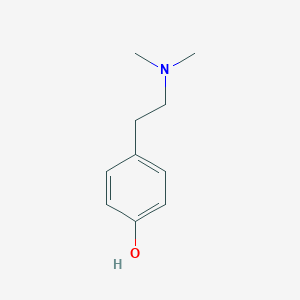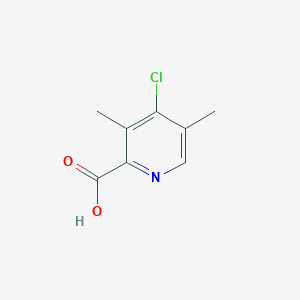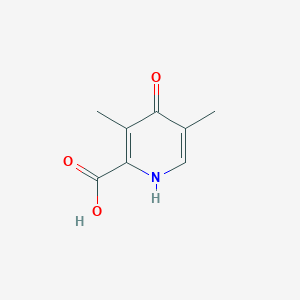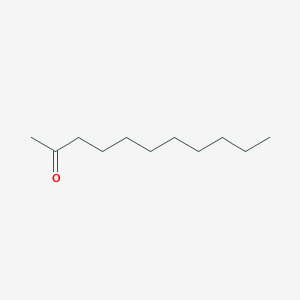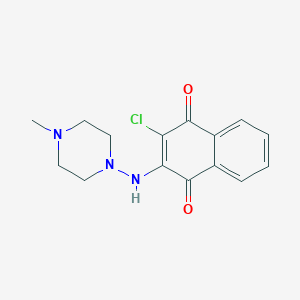
1-Phosphoryloxy-2,3-dihydroxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphoryloxy-2,3-dihydroxycyclohexane, also known as phosphocyclohexane, is a cyclic phosphate compound that has been studied for its potential applications in the field of biochemistry and pharmaceutical research. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-Phosphoryloxy-2,3-dihydroxycyclohexane involves the hydrolysis of the cyclic phosphate bond by the enzyme alkaline phosphatase. This process results in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.
Efectos Bioquímicos Y Fisiológicos
1-Phosphoryloxy-2,3-dihydroxycyclohexane has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-Phosphoryloxy-2,3-dihydroxycyclohexane in lab experiments is its unique biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-Phosphoryloxy-2,3-dihydroxycyclohexane. One potential avenue of research is the development of novel inhibitors of pyruvate dehydrogenase kinase using this compound as a lead compound. Additionally, further studies are needed to fully understand the anti-inflammatory properties of this compound and its potential applications in the treatment of various inflammatory conditions.
Métodos De Síntesis
The synthesis of 1-Phosphoryloxy-2,3-dihydroxycyclohexane can be achieved through the reaction of cyclohexene oxide with phosphoric acid. This reaction results in the formation of the cyclic phosphate compound, which can be purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-Phosphoryloxy-2,3-dihydroxycyclohexane has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a substrate for the enzyme alkaline phosphatase. This enzyme catalyzes the hydrolysis of the cyclic phosphate bond, resulting in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.
Propiedades
Número CAS |
146333-15-5 |
|---|---|
Nombre del producto |
1-Phosphoryloxy-2,3-dihydroxycyclohexane |
Fórmula molecular |
C6H13O6P |
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
(2,3-dihydroxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13O6P/c7-4-2-1-3-5(6(4)8)12-13(9,10)11/h4-8H,1-3H2,(H2,9,10,11) |
Clave InChI |
NBMXVMPPXJFUTI-UHFFFAOYSA-N |
SMILES |
C1CC(C(C(C1)OP(=O)(O)O)O)O |
SMILES canónico |
C1CC(C(C(C1)OP(=O)(O)O)O)O |
Sinónimos |
1,2,3-cyclohexanetriol-1-phosphate 1-phosphoryloxy-2,3-dihydroxycyclohexane cis-1,2,3-cyclohexanetriol-1-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



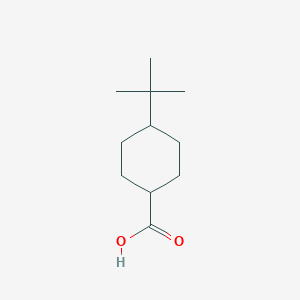
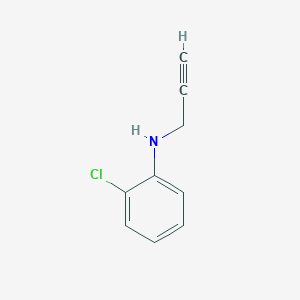
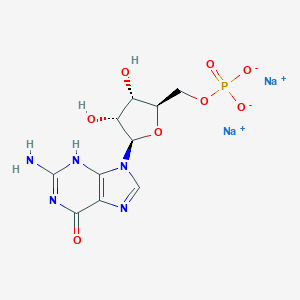
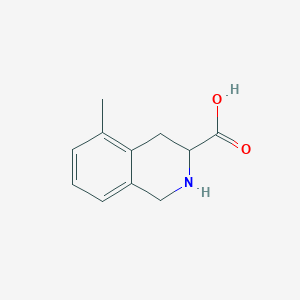
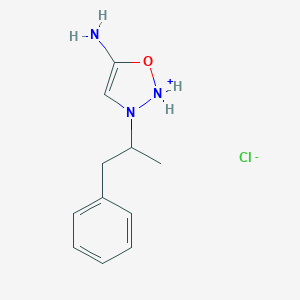
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
